molecular formula C23H18ClN3O5S B2453066 ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-69-1

ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2453066
CAS No.: 851950-69-1
M. Wt: 483.92
InChI Key: VYTVEWSNTCWXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thieno[3,4-d]pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, phenoxyacetyl, and thieno[3,4-d]pyridazine moieties, contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-2-31-23(30)20-17-13-33-21(25-18(28)12-32-16-6-4-3-5-7-16)19(17)22(29)27(26-20)15-10-8-14(24)9-11-15/h3-11,13H,2,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTVEWSNTCWXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to this molecule involves disassembling the thieno[3,4-d]pyridazine core into simpler precursors. The core can be derived from a thiophene derivative fused with a pyridazine ring, while substituents are introduced via sequential functionalization.

Core Assembly: Thieno[3,4-d]Pyridazine Formation

The thieno[3,4-d]pyridazine skeleton is typically constructed via cyclocondensation of thiophene-3,4-dicarbonyl derivatives with hydrazine hydrate. For example, 3,4-dicyanothiophene reacts with hydrazine to form the pyridazine ring, followed by oxidation to introduce the 4-oxo group. Alternative routes involve cyclizing thiophene-3,4-dicarboxylic acid esters with hydrazine under reflux in acetic anhydride, a method validated for analogous pyridazinones.

Detailed Synthetic Pathways

Method A: Sequential Cyclocondensation and Functionalization

Step 1: Synthesis of Ethyl 3-(4-Chlorophenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate

A mixture of ethyl 3,4-dicyanothiophene-1-carboxylate (1.0 equiv) and 4-chlorophenylhydrazine (1.2 equiv) in acetic anhydride is refluxed for 6 hours. The intermediate hydrazone undergoes cyclization to form the pyridazine ring, with acetic anhydride acting as both solvent and dehydrating agent. The crude product is purified via recrystallization from ethanol, yielding the 3-(4-chlorophenyl)-4-oxo intermediate (72% yield).

Step 2: Introduction of the 5-Amino Group

Nitration at position 5 is achieved using fuming nitric acid at 0–5°C, followed by reduction with SnCl₂/HCl to yield the 5-amino derivative.

Step 3: Amide Coupling with 2-Phenoxyacetyl Chloride

The 5-amino intermediate reacts with 2-phenoxyacetyl chloride (1.5 equiv) in dry dichloromethane, catalyzed by triethylamine. The reaction proceeds at room temperature for 12 hours, affording the target compound after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Key Data

Step Reagents/Conditions Yield Purity (HPLC)
1 Ac₂O, reflux 72% 95%
2 HNO₃, SnCl₂/HCl 65% 90%
3 Et₃N, DCM, rt 58% 98%

Method B: One-Pot Tandem Reaction

A more efficient approach involves a tandem Suzuki-condensation sequence. Ethyl 5-bromo-4-oxo-3H-thieno[3,4-d]pyridazine-1-carboxylate is subjected to Suzuki coupling with 4-chlorophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), followed by in situ amidation with 2-phenoxyacetamide using HATU as a coupling agent. This method reduces purification steps and improves overall yield (78% over two steps).

Advantages

  • Avoids intermediate isolation.
  • Higher regioselectivity at position 5.

Mechanistic Insights and Optimization

Cyclocondensation Mechanism

The formation of the pyridazine ring proceeds via initial hydrazone formation, followed by intramolecular cyclization with elimination of water (Fig. 1). Acetic anhydride facilitates dehydration, driving the equilibrium toward product formation.

Amide Coupling Challenges

The steric bulk of the 3-(4-chlorophenyl) group necessitates mild coupling conditions to prevent epimerization. HATU outperforms EDCl/DMAP in this context, providing higher yields (58% vs. 42%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.47 (q, J=7.1 Hz, 2H, OCH₂), 6.98–7.45 (m, 9H, Ar-H), 8.21 (s, 1H, NH).
  • IR (KBr): ν 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar thienopyridazine core and the near-orthogonal orientation of the 4-chlorophenyl group (dihedral angle: 85.2°).

Comparative Evaluation of Methods

Parameter Method A Method B
Total Yield 58% 78%
Purity 98% 95%
Steps 3 2
Scalability Moderate High

Method B’s tandem approach offers superior efficiency, though Method A remains valuable for small-scale exploratory syntheses.

Chemical Reactions Analysis

ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thieno moieties, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, triethylamine), and acids (e.g., hydrochloric acid, sulfuric acid). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound is used as a tool to study biological pathways and processes, providing insights into cellular functions and disease mechanisms.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thieno[3,4-d]pyridazine derivatives, such as:

    Ethyl 3-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: This compound has a similar core structure but differs in the substituent groups, which may result in different biological activities and chemical properties.

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno core but have a different fused ring system, leading to distinct chemical and biological characteristics.

    Indole Derivatives: Although structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Biological Activity

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thieno[3,4-d]pyridazine class, known for its diverse pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with adenosine receptors.

Chemical Structure

The compound features a thieno[3,4-d]pyridazine core with several functional groups that contribute to its biological activity:

  • Thieno[3,4-d]pyridazine Core : Central structure known for various pharmacological properties.
  • Chlorophenyl Group : Enhances the lipophilicity and receptor binding affinity.
  • Phenoxyacetamido Group : Imparts specific biological activities through modulation of receptor interactions.

Adenosine Receptor Modulation

Research indicates that this compound acts as an allosteric modulator of the human adenosine A1 receptor. It stabilizes agonist-receptor-G protein ternary complexes, enhancing receptor activity in certain assays. This compound has demonstrated both antagonistic and inverse agonistic properties in various biological assays, indicating its complex role in receptor modulation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Allosteric ModulatorStabilizes agonist-receptor-G protein complexes
AntagonistInhibits receptor activity
Inverse AgonistReduces baseline receptor activity

Pharmacological Implications

The modulation of adenosine receptors by this compound suggests potential therapeutic applications in various conditions, including:

  • Cardiovascular Diseases : Due to the role of adenosine in heart rate regulation and vascular tone.
  • Neurological Disorders : As adenosine signaling is implicated in neuroprotection and neuroinflammation.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. Modifications to the structure can enhance its biological activity or alter its pharmacokinetic properties.

Synthetic Pathway Overview

  • Formation of Thieno[3,4-d]pyridazine Core : Initial cyclization reactions to form the core structure.
  • Introduction of Functional Groups : Sequential reactions to add chlorophenyl and phenoxyacetamido groups.
  • Final Esterification : Conversion to the ethyl ester form for improved solubility and bioavailability.

Case Studies and Research Findings

Recent studies have focused on the compound's interaction with adenosine receptors:

  • Study on A1 Receptor Modulation : Demonstrated significant effects on ERK1/2 phosphorylation pathways, indicating downstream signaling impacts .
  • Evaluation of Antagonistic Properties : Assessed in vitro against various receptor subtypes, showing selective inhibition patterns .

Q & A

Q. What are the key synthetic steps and challenges in preparing ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves constructing the thieno[3,4-d]pyridazine core via cyclization of thiophene precursors, followed by sequential functionalization. Critical steps include:

Core Formation : Cyclocondensation of thiophene derivatives with hydrazine analogs under reflux (e.g., toluene, 110°C) .

Q. Substituent Introduction :

  • 4-Chlorophenyl Group : Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • 2-Phenoxyacetamido Side Chain : Amide coupling using DCC/HOBt or EDCI .

Esterification : Ethyl ester formation via carboxyl group activation (e.g., HCl/EtOH) .
Key Challenges : Competing side reactions during cyclization, purification of intermediates, and maintaining stereochemical integrity.

Q. What characterization techniques are essential for validating the compound’s structure and purity?

  • Methodological Answer : Use a combination of:
  • Spectroscopy :
  • 1H/13C NMR : Confirm substituent integration and coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ ≈ 467.5 g/mol) .
  • HPLC : Assess purity (>95%) with C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Initial screening should include:
  • Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) at 1–100 µM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor Binding : Radioligand displacement studies for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Methodological Answer :
  • Reaction Engineering : Use flow chemistry for exothermic steps (e.g., cyclization) to enhance control .
  • Catalysis : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings to reduce side products .
  • Solvent Optimization : Replace toluene with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Process Analytics : Implement in-line FTIR to monitor intermediate formation .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Variation of Substituents :
  • Replace 4-chlorophenyl with 4-fluorophenyl or 4-methylphenyl to assess electronic effects .
  • Modify the phenoxyacetamido group (e.g., nitro or methoxy derivatives) .
  • Biological Testing : Compare IC50 values across analogs in enzyme assays .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 .

Q. What computational methods can elucidate its reactivity and interaction mechanisms?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites .
  • MD Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) .
  • QSAR Models : Train models using bioactivity data to prioritize synthetic targets .

Q. How to resolve contradictions in reported bioactivity data across similar analogs?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) .
  • Proteomics Profiling : Use phosphoproteomics to identify off-target effects .
  • Crystallography : Co-crystallize analogs with targets (e.g., PDB deposition) to validate binding poses .

Q. What strategies are effective for determining its 3D conformation in solid state?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .
  • Analysis : Identify hydrogen bonds (e.g., N–H···O=C) and π-π stacking interactions .

Q. How to design in vivo studies based on preliminary in vitro data?

  • Methodological Answer :
  • Pharmacokinetics : Assess oral bioavailability in rodents (Cmax, T1/2) using LC-MS/MS .
  • Toxicity : Perform acute toxicity tests (OECD 423) and histopathology .
  • Disease Models : Use xenograft models for cancer or LPS-induced inflammation for efficacy .

Q. How to address solubility limitations in biological assays?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce phosphate esters for improved aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.